
2,2'-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with tert-butyl groups and linked to phenylquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) typically involves the reaction of 4-tert-butylpyridine with 4-phenylquinoline under specific conditions. One common method is a one-pot procedure that allows for the efficient formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like nickel complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoline rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) has several scientific research applications:
Coordination Chemistry:
Catalysis: The compound is used in catalytic reactions, particularly in the synthesis of organic compounds and polymers.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biomedical Research: Although less common, the compound’s derivatives are explored for potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism by which 2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) exerts its effects is primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing the electronic properties and reactivity of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the tert-butyl and phenylquinoline groups.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in having tert-butyl groups but differs in the overall structure and properties.
2,6-Di-tert-butylpyridine: Shares the tert-butyl substitution but lacks the quinoline moieties.
Uniqueness
2,2’-(4-tert-Butylpyridine-2,6-diyl)bis(4-phenylquinoline) is unique due to its combination of tert-butyl and phenylquinoline groups, which confer specific steric and electronic properties.
Propiedades
Número CAS |
922171-43-5 |
|---|---|
Fórmula molecular |
C39H31N3 |
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
2-[4-tert-butyl-6-(4-phenylquinolin-2-yl)pyridin-2-yl]-4-phenylquinoline |
InChI |
InChI=1S/C39H31N3/c1-39(2,3)28-22-35(37-24-31(26-14-6-4-7-15-26)29-18-10-12-20-33(29)40-37)42-36(23-28)38-25-32(27-16-8-5-9-17-27)30-19-11-13-21-34(30)41-38/h4-25H,1-3H3 |
Clave InChI |
DZSRNGKSDRNZHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


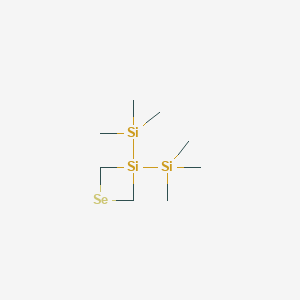
![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

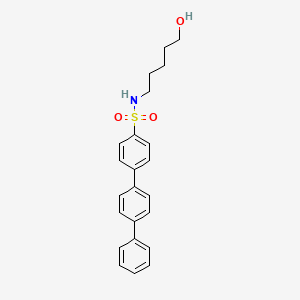
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
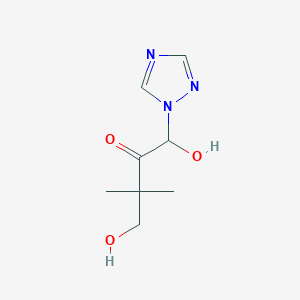
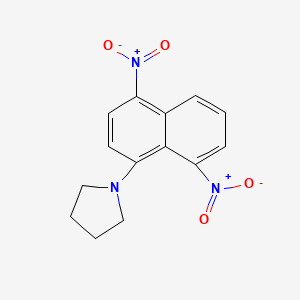
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
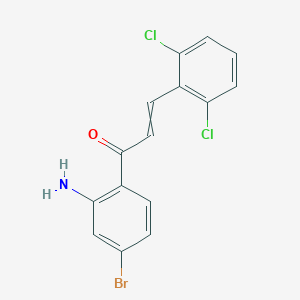
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
